A Comprehensive Technical Guide to 2-Fluoro-1-(2-fluorophenyl)ethanone (CAS No. 445-27-2): Synthesis, Characterization, and Applications in Modern Drug Discovery
A Comprehensive Technical Guide to 2-Fluoro-1-(2-fluorophenyl)ethanone (CAS No. 445-27-2): Synthesis, Characterization, and Applications in Modern Drug Discovery
Introduction: The Strategic Importance of a Fluorinated Ketone
In the landscape of modern medicinal chemistry and process development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—make fluorinated building blocks indispensable tools for the research and drug development professional.[1][2] Among these critical intermediates is 2-Fluoro-1-(2-fluorophenyl)ethanone, a versatile aromatic ketone that has garnered significant attention for its role in the synthesis of complex pharmaceutical agents.
This technical guide provides an in-depth exploration of 2-Fluoro-1-(2-fluorophenyl)ethanone, identified by its CAS Number 445-27-2 . From the perspective of a seasoned application scientist, we will move beyond a simple recitation of facts to a nuanced discussion of its synthesis, with a focus on the causality behind procedural choices, robust analytical validation, and its pivotal applications in the pharmaceutical industry. This document is intended to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals engaged in the synthesis and utilization of high-value chemical intermediates.
Core Compound Identification and Physicochemical Properties
A foundational aspect of any chemical workflow is the unambiguous identification and characterization of the materials in use. 2-Fluoro-1-(2-fluorophenyl)ethanone is known by several synonyms, the most common of which are 2'-Fluoroacetophenone and o-Fluoroacetophenone.[3] Its fundamental properties are summarized in the table below, providing a critical data set for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 445-27-2 | [3] |
| Molecular Formula | C₈H₇FO | [3] |
| Molecular Weight | 138.14 g/mol | [3] |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Melting Point | 26-27 °C | [4] |
| Boiling Point | 187-189 °C | [4] |
| Density | 1.137 g/cm³ | [5] |
| Flash Point | 61.7 °C (closed cup) | [5][6] |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, and Methanol. | [5] |
The presence of the ortho-fluorine atom significantly influences the molecule's electronic properties and reactivity, making it a valuable precursor for a variety of chemical transformations.[3][4]
Strategic Synthesis of 2-Fluoro-1-(2-fluorophenyl)ethanone: A Tale of Two Methodologies
The synthesis of 2-Fluoro-1-(2-fluorophenyl)ethanone can be approached through several established pathways.[4] As application scientists, our focus is not just on the reaction itself, but on the rationale for selecting a particular method based on factors such as scale, purity requirements, cost-effectiveness, and environmental impact. Here, we delve into two prominent synthetic strategies.
Method 1: Friedel-Crafts Acylation of Fluorobenzene
The Friedel-Crafts acylation is a classic and widely employed method for the synthesis of aromatic ketones, and its application to the production of 2'-Fluoroacetophenone is a prime example.[4][7] This electrophilic aromatic substitution reaction involves the acylation of fluorobenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[8]
The choice of Friedel-Crafts acylation is often driven by the ready availability and relatively low cost of the starting materials. The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich fluorobenzene ring.
Diagram of the Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation for 2'-Fluoroacetophenone Synthesis.
Limitations and Field-Proven Insights:
While robust, the Friedel-Crafts acylation is not without its challenges. A key limitation is the potential for polysubstitution, though this is less of an issue with acylation compared to alkylation due to the deactivating nature of the resulting ketone.[9] More critically, the reaction requires stoichiometric amounts of the Lewis acid catalyst, which can form a complex with the product, necessitating a hydrolytic workup that generates significant aqueous waste.[10] Furthermore, the aromatic ring must not contain strongly deactivating groups, which is not a concern with fluorobenzene but limits the broader applicability of the method.[10]
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative laboratory-scale synthesis.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is charged with anhydrous aluminum chloride (1.2 eq) and a suitable solvent (e.g., dichloromethane).
-
Addition of Acylating Agent: Acetyl chloride (1.0 eq) is added dropwise to the stirred suspension at 0 °C.
-
Addition of Fluorobenzene: Fluorobenzene (1.1 eq) is then added dropwise, maintaining the temperature below 5 °C.
-
Reaction Monitoring (Self-Validation): The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the consumption of the starting material. This in-process control is crucial for determining the reaction endpoint and preventing the formation of byproducts.
-
Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Purification: The organic layer is separated, washed with sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 2-Fluoro-1-(2-fluorophenyl)ethanone.
Method 2: Synthesis from Fluorobenzoyl Chloride and Diethyl Malonate
An alternative approach, particularly advantageous for avoiding some of the pitfalls of the Friedel-Crafts reaction, involves the use of fluorobenzoyl chloride and diethyl malonate.[11] This method offers a milder reaction pathway and can lead to higher yields with fewer byproducts.[11]
Experimental Protocol: Diethyl Malonate Route
This protocol is based on a patented laboratory procedure.[11]
-
Preparation of the Enolate: Magnesium turnings, a catalytic amount of ethanol, and a small amount of carbon tetrachloride are combined in a reaction vessel to initiate the reaction. Methyl tertiary butyl ether is added, and the mixture is stirred. A solution of diethyl malonate in methyl tertiary butyl ether is then added dropwise. The mixture is refluxed until the magnesium disappears, forming the magnesium enolate of diethyl malonate.
-
Acylation: A solution of fluorobenzoyl chloride in methyl tertiary butyl ether is added to the reaction mixture. The resulting solution is heated under reflux.
-
Hydrolysis and Decarboxylation: After cooling, sulfuric acid is slowly added to the mixture. The organic layer is separated, and the aqueous layer is extracted. The combined organic layers are concentrated, and the residue is refluxed with a mixture of acid and water to effect hydrolysis and decarboxylation.
-
Workup and Purification: The solution is made alkaline, extracted, dried, and fractionated to yield the final product.
Causality Behind Experimental Choices:
This method is chosen when a higher degree of control over the reaction is desired. The use of a malonic ester intermediate allows for a more selective acylation process. The final hydrolysis and decarboxylation step is a classic and reliable method for converting the acylated malonate into a ketone. This multi-step process, while more complex than a one-pot Friedel-Crafts reaction, often results in a cleaner product profile, simplifying purification.
Analytical Characterization and Quality Control: A Self-Validating System
Ensuring the identity, purity, and quality of 2-Fluoro-1-(2-fluorophenyl)ethanone is paramount, especially when it is intended for use in the synthesis of active pharmaceutical ingredients (APIs). A robust quality control (QC) workflow constitutes a self-validating system, where each analytical technique provides a piece of evidence that, when combined, confirms the material meets all specifications.
Diagram of the Quality Control Workflow
Caption: A typical quality control workflow for 2'-Fluoroacetophenone.
Spectroscopic Data Interpretation:
-
¹H NMR Spectroscopy: The proton NMR spectrum of 2'-Fluoroacetophenone is characteristic. The methyl protons of the acetyl group typically appear as a singlet around 2.6 ppm. The aromatic protons will appear as a complex multiplet between 7.1 and 7.9 ppm, with splitting patterns influenced by the fluorine atom.[12]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a carbonyl carbon signal around 200 ppm. The aromatic carbons will appear in the 115-165 ppm range, with their chemical shifts and splitting patterns influenced by the C-F coupling.[13]
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. A strong absorption band around 1680-1700 cm⁻¹ is indicative of the aromatic ketone carbonyl stretch. The C-F bond will exhibit a strong absorption in the 1200-1300 cm⁻¹ region.[14]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 138. The fragmentation pattern will typically include a prominent peak at m/z = 123, corresponding to the loss of the methyl group, and a base peak at m/z = 95, corresponding to the fluorobenzoyl cation.[12]
Chromatographic Purity Assessment:
Gas chromatography (GC) with a flame ionization detector (FID) is the preferred method for assessing the purity of 2-Fluoro-1-(2-fluorophenyl)ethanone and quantifying any volatile impurities. High-performance liquid chromatography (HPLC) with UV detection can also be employed, particularly for identifying any non-volatile byproducts. Method validation for these techniques should be performed in accordance with ICH guidelines to ensure accuracy, precision, linearity, and robustness.[15][16]
Applications in Drug Development: A Case Study of Vonoprazan
2-Fluoro-1-(2-fluorophenyl)ethanone is a crucial intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals.[3][4][5] Its most notable application is as a starting material for the synthesis of Vonoprazan, a potassium-competitive acid blocker used for the treatment of acid-related gastrointestinal disorders.[5]
The synthesis of Vonoprazan from 2'-Fluoroacetophenone involves a multi-step sequence that highlights the versatility of this building block.[17] A common synthetic route begins with the bromination of 2'-Fluoroacetophenone at the α-position to the carbonyl group.[17] This α-bromo ketone is a highly reactive intermediate that can then be used to construct the pyrrole ring system of Vonoprazan.[18][19]
The strategic placement of the fluorine atom on the phenyl ring in Vonoprazan is a deliberate design choice. It enhances the metabolic stability of the molecule, preventing rapid enzymatic degradation in the body and leading to a longer duration of action.[20][21] This is a prime example of how fluorinated intermediates like 2-Fluoro-1-(2-fluorophenyl)ethanone are instrumental in developing drugs with improved pharmacokinetic profiles.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be observed when handling 2-Fluoro-1-(2-fluorophenyl)ethanone. It is classified as a combustible liquid and can cause skin and eye irritation.[7]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[22]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[23]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition.
-
Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.
Adherence to a comprehensive Chemical Hygiene Plan is essential for ensuring the safety of all laboratory personnel.[24][25]
Conclusion
2-Fluoro-1-(2-fluorophenyl)ethanone (CAS No. 445-27-2) is more than just a chemical intermediate; it is a testament to the power of strategic fluorination in modern chemical synthesis and drug discovery. Its synthesis, while achievable through classic methods like Friedel-Crafts acylation, requires a nuanced understanding of the underlying chemistry to optimize for yield, purity, and scalability. A robust analytical framework is not merely a quality check but a self-validating system that ensures the reliability of this critical building block. As demonstrated by its pivotal role in the synthesis of Vonoprazan, 2-Fluoro-1-(2-fluorophenyl)ethanone will undoubtedly continue to be a valuable tool for researchers and drug development professionals striving to create the next generation of innovative therapeutics.
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